molecular formula C11H7NO4 B136540 Quinoline-3,7-dicarboxylic acid CAS No. 149734-20-3

Quinoline-3,7-dicarboxylic acid

Cat. No. B136540
M. Wt: 217.18 g/mol
InChI Key: OOKPOQDUQHQVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-3,7-dicarboxylic acid (QDA) is an organic compound that belongs to the quinoline family. QDA is a heterocyclic aromatic compound that is used in various scientific research applications due to its unique properties. QDA is synthesized through various methods, and it has been found to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Quinoline-3,7-dicarboxylic acid is not fully understood. However, it has been found to interact with various biological targets, including enzymes and receptors. Quinoline-3,7-dicarboxylic acid has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. Quinoline-3,7-dicarboxylic acid has also been found to interact with the GABA-A receptor, a receptor that is involved in the regulation of neurotransmitter release.

Biochemical And Physiological Effects

Quinoline-3,7-dicarboxylic acid has several biochemical and physiological effects. Quinoline-3,7-dicarboxylic acid has been found to exhibit antioxidant activity, which is attributed to its ability to scavenge free radicals. Quinoline-3,7-dicarboxylic acid has also been found to exhibit anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines. Quinoline-3,7-dicarboxylic acid has been found to exhibit neuroprotective activity, which is attributed to its ability to prevent neuronal cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Quinoline-3,7-dicarboxylic acid in lab experiments is its unique properties, such as its ability to act as a building block for the synthesis of organic semiconductors and MOFs. Quinoline-3,7-dicarboxylic acid is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the main limitations of using Quinoline-3,7-dicarboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research on Quinoline-3,7-dicarboxylic acid. One direction is the development of new synthesis methods for Quinoline-3,7-dicarboxylic acid that are more efficient and cost-effective. Another direction is the investigation of the potential applications of Quinoline-3,7-dicarboxylic acid in the field of organic electronics, such as the fabrication of high-performance OLEDs and OFETs. Additionally, the investigation of the potential applications of Quinoline-3,7-dicarboxylic acid in the field of drug delivery is also a promising direction, as Quinoline-3,7-dicarboxylic acid has been found to exhibit neuroprotective activity.

Synthesis Methods

Quinoline-3,7-dicarboxylic acid can be synthesized through several methods. One of the most common methods is the reaction of quinoline-3-carboxylic acid with maleic anhydride in the presence of a dehydrating agent, such as phosphorus pentoxide. The reaction results in the formation of Quinoline-3,7-dicarboxylic acid, which can be purified through recrystallization. Another method involves the reaction of quinoline-3-carboxylic acid with oxalic acid in the presence of a dehydrating agent. The reaction results in the formation of Quinoline-3,7-dicarboxylic acid, which can be purified through filtration.

Scientific Research Applications

Quinoline-3,7-dicarboxylic acid has several scientific research applications. One of the most common applications is in the field of organic electronics. Quinoline-3,7-dicarboxylic acid is used as a building block for the synthesis of organic semiconductors, which are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. Quinoline-3,7-dicarboxylic acid is also used in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, catalysis, and drug delivery.

properties

CAS RN

149734-20-3

Product Name

Quinoline-3,7-dicarboxylic acid

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-3,7-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)7-2-1-6-3-8(11(15)16)5-12-9(6)4-7/h1-5H,(H,13,14)(H,15,16)

InChI Key

OOKPOQDUQHQVNX-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)O

synonyms

3,7-Quinolinedicarboxylicacid(9CI)

Origin of Product

United States

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